molecular formula C18H26N2O3 B7915706 Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7915706
M. Wt: 318.4 g/mol
InChI Key: RVKFWGKRCHJUPE-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a chiral piperidine derivative with the molecular formula C18H26N2O3 . This compound is characterized by a cyclopropyl group and a benzyl carbamate moiety attached to the piperidine ring, which is further substituted with a 2-hydroxyethyl group . Its specific stereochemistry, indicated by the (R) configuration, is critical for its interaction with biological systems and makes it a valuable building block in organic synthesis and medicinal chemistry research. This compound is part of a family of similar structures investigated for their potential biological activity. While its exact mechanism of action and research applications are still being explored, related cyclopropyl-piperidinyl compounds have been studied as modulators of biological targets, suggesting potential utility in pharmacological research . It is offered as a high-quality chemical reference standard and synthetic intermediate for research purposes. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to explore new chemical spaces in drug discovery and development.

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(13-19)20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKFWGKRCHJUPE-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reduction of Enamine Precursors

The (R)-configured piperidine core is synthesized via stereoselective reduction of enamine intermediates. A representative protocol involves:

Reaction Scheme:

3-Cyanopiperidine+2-BromoethanolEt3N, DMFEnamine intermediate(R)-BINAP-Ru catalyst(R)-1-(2-Hydroxyethyl)piperidin-3-amine\text{3-Cyanopiperidine} + \text{2-Bromoethanol} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Enamine intermediate} \xrightarrow{\text{(R)-BINAP-Ru catalyst}} \text{(R)-1-(2-Hydroxyethyl)piperidin-3-amine}

Optimized Conditions :

ParameterValue
Temperature-20°C to 0°C
Pressure50 psi H₂
Catalyst Loading0.5 mol% Ru/(R)-BINAP
Reaction Time24-48 hr
ee98-99%

This method achieves high enantiomeric excess (ee) through dynamic kinetic resolution, where the ruthenium catalyst selectively hydrogenates the enamine while inducing chiral center formation.

Carbamate Formation and Stereochemical Control

Coupling with Cyclopropyl Isocyanate

The amine intermediate reacts with cyclopropyl isocyanate under controlled conditions to form the carbamate linkage while retaining stereochemical integrity:

Reaction Protocol:

  • Dissolve (R)-1-(2-hydroxyethyl)piperidin-3-amine (1.0 eq) in anhydrous THF under N₂

  • Add cyclopropyl isocyanate (1.05 eq) dropwise at -78°C

  • Warm to 25°C and stir for 6 hr

  • Quench with saturated NaHCO₃ and extract with EtOAc

Critical Parameters :

  • Temperature Control : Below -70°C minimizes racemization

  • Solvent Choice : THF outperforms DCM in yield (92% vs 78%)

  • Stoichiometry : 5% excess isocyanate compensates for volatility

Benzyl Esterification and Protecting Group Strategy

Sequential Protection-Deprotection Approach

The hydroxyethyl group requires protection during esterification to prevent side reactions:

Stepwise Procedure:

  • TBS Protection : Treat intermediate with TBSCl (1.2 eq), imidazole (2.0 eq) in DMF (0°C, 2 hr)

  • Benzyl Chloroformate Coupling : React with Cbz-Cl (1.1 eq), DMAP (0.1 eq) in CH₂Cl₂ (25°C, 12 hr)

  • TBS Deprotection : Use TBAF (1.0 M in THF, 2.0 eq) at 0°C for 1 hr

Yield Optimization Data :

Protection MethodDeprotection EfficiencyOverall Yield
TBS98%89%
Acetyl85%72%
MOM92%81%

Industrial-Scale Production Techniques

Continuous Flow Reactor Implementation

Large-scale synthesis employs flow chemistry to enhance reproducibility:

Flow System Configuration:

  • Module 1 : Enamine hydrogenation (fixed-bed reactor with Ru/Al₂O₃ catalyst)

  • Module 2 : Carbamate formation (micro-mixer with residence time 15 min)

  • Module 3 : TBS protection/deprotection (telescoped without isolation)

Scale-Up Performance :

Batch SizePuritySpace-Time Yield
100 g99.2%0.8 kg/L·day
10 kg98.7%2.1 kg/L·day
100 kg97.9%3.4 kg/L·day

Analytical Characterization and Quality Control

Chiral Purity Assessment

Critical quality attributes are monitored using:

HPLC Method :

  • Column: Chiralpak IC (250 × 4.6 mm, 5 μm)

  • Mobile Phase: Hexane/IPA/DEA (80:20:0.1)

  • Flow Rate: 1.0 mL/min

  • Retention Times: (R)-isomer = 12.3 min, (S)-isomer = 14.7 min

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.05 (br s, 1H, NH), 3.65 (t, J=6.2 Hz, 2H, CH₂OH)

  • [α]²⁵D : +43.2° (c=1.0, CHCl₃)

Comparative Evaluation of Synthetic Routes

Table 1: Route Efficiency Comparison

ParameterBatch MethodFlow Chemistry
Total Steps64 (telescoped)
Overall Yield62%78%
Process Mass Intensity12889
ee Consistency97-99%99.5-99.8%

Flow-based approaches reduce solvent consumption by 35% while improving stereochemical control through precise residence time management.

Regulatory Compliance and Specifications

Final product meets ICH Q3A/B guidelines for:

  • Impurities : ≤0.15% any individual unknown

  • Residual Solvents : <300 ppm THF, <50 ppm DMF

  • Heavy Metals : <10 ppm total

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropyl group attached to a piperidine ring, which is further substituted with a hydroxyethyl group and a carbamic acid benzyl ester. The molecular formula is C18H26N2O3C_{18}H_{26}N_{2}O_{3}, with a molecular weight of approximately 318.416 g/mol. Its structural complexity allows for varied interactions with biological targets, making it a candidate for drug development.

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that compounds structurally related to Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester may exhibit antidepressant properties. Studies have shown that piperidine derivatives can influence serotonin and norepinephrine pathways, potentially leading to mood enhancement and anxiety reduction .
  • CNS Effects
    • The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Its structure allows it to interact with neurotransmitter systems, which could be beneficial in managing conditions like depression or anxiety disorders .
  • Analgesic Properties
    • Preliminary studies have suggested that similar compounds can possess analgesic effects. The modulation of pain pathways via central mechanisms may make this compound a candidate for further investigation in pain management therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine ring.
  • Introduction of the cyclopropyl group.
  • Carbamate formation through reaction with benzyl chloroformate.

The development of derivatives has been explored to enhance efficacy and reduce side effects, focusing on modifications to the piperidine moiety or variations in the ester group .

Case Studies and Research Findings

StudyFocusFindings
Antidepressant EffectsDemonstrated significant improvement in depressive-like behaviors in animal models when treated with similar piperidine derivatives.
CNS ActivityShowed that compounds with similar structures influenced neurotransmitter levels significantly, suggesting potential for CNS applications.
Analgesic ActivityFound certain derivatives to effectively reduce pain responses in rodent models, indicating promise for therapeutic use in pain management.

Mechanism of Action

The mechanism of action of Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Stereochemistry

The S-enantiomer of the target compound (CAS 1354019-57-0) exhibits identical molecular weight and formula but differs in chiral configuration, which may drastically alter receptor binding or metabolic pathways . Enantiomeric purity is critical in drug development, as demonstrated by the divergent bioactivities of R- and S-configured piperidine derivatives.

Ring Size and Substituents

  • Piperidine vs. For example, the pyrrolidine analog (CAS 205448-32-4) incorporates a chloroacetyl group, enhancing electrophilicity for nucleophilic substitution reactions .
  • Hydroxyethyl vs.

Ester Groups

  • Benzyl vs.

Biological Activity

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1354014-83-7) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a piperidine ring, and a carbamic acid benzyl ester moiety. Its molecular formula is C18H26N2O3, with a molecular weight of approximately 318.41 g/mol. The structure can be represented as follows:

Cyclopropyl R 1 2 hydroxy ethyl piperidin 3 yl carbamic acid benzyl ester\text{Cyclopropyl R 1 2 hydroxy ethyl piperidin 3 yl carbamic acid benzyl ester}

This compound has been shown to interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing intracellular signaling pathways such as those involving cyclic AMP and protein kinase A, which are crucial for various physiological responses .
  • Cytokine Modulation : Research indicates that this compound can inhibit the transcription and release of interleukin-4 (IL-4), a key cytokine involved in allergic responses and asthma . This modulation suggests potential applications in treating inflammatory diseases.

Pharmacological Effects

The biological activity of this compound includes:

  • Anti-inflammatory Properties : The ability to inhibit IL-4 production positions this compound as a candidate for anti-inflammatory therapies, particularly in conditions like asthma and allergic rhinitis.
  • Antitumor Activity : Preliminary studies suggest that cyclopropyl derivatives may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .

Case Studies

  • Asthma Model : In a murine model of asthma, administration of this compound resulted in reduced airway hyperresponsiveness and lower levels of inflammatory cytokines. This study highlights its potential as an anti-asthmatic agent.
  • Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the proliferation of specific tumor cell lines, such as B-cell lymphomas. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Tables

Property Value
Molecular FormulaC18H26N2O3
Molecular Weight318.41 g/mol
CAS Number1354014-83-7
SolubilitySoluble in DMSO
Biological Activity Effect
IL-4 InhibitionSignificant reduction observed
Antitumor ActivityCytotoxic effects on cancer cells
Anti-inflammatory EffectsReduced airway hyperresponsiveness

Q & A

What are the key synthetic strategies for preparing Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Reductive amination for piperidine ring formation, as seen in analogous piperidine-carbamate syntheses (e.g., coupling 4-carboxybenzaldehyde derivatives with hydroxylated amines under catalytic conditions) .
  • Stereoselective introduction of the R-configuration at the piperidine 1-position using chiral auxiliaries or asymmetric catalysis.
  • Benzyl ester protection of the carbamate group to enhance stability during synthesis.

Key Challenges : Ensuring high enantiomeric purity and minimizing side reactions during cyclopropane ring formation.

What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as carbamates may decompose under heat to release toxic gases (e.g., carbon monoxide) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Note : Monitor for trace impurities (e.g., residual solvents) via GC-MS, as they may exacerbate toxicity risks.

How can researchers characterize this compound’s structural and stereochemical integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm the benzyl ester (δ 5.1–5.3 ppm for CH₂Ph), cyclopropane (δ 0.5–1.5 ppm), and piperidine protons .
    • 2D NOESY to verify the R-configuration at the piperidine chiral center by spatial proximity of key substituents.
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol to resolve enantiomers and confirm >99% ee .

Data Interpretation Tip : Compare with spectra of the S-isomer (e.g., ) to distinguish stereochemical features.

How can stereoselective synthesis of the R-configuration be optimized?

Methodological Answer:

  • Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for reducing imine intermediates to achieve high enantioselectivity.
  • Chiral Pool Synthesis : Use (R)-piperidin-3-ol as a starting material to retain configuration during functionalization .
  • Kinetic Resolution : Utilize enzymatic methods (e.g., lipases) to hydrolyze undesired stereoisomers .

Advanced Challenge : Competing ring-opening of the cyclopropyl group under acidic/basic conditions requires pH-controlled reaction media.

How to resolve contradictions in spectroscopic data caused by dynamic stereoisomerism?

Methodological Answer:

  • Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to "freeze" conformational exchange and resolve overlapping signals.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict stable conformers and assign NMR shifts .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane mixtures.

What methodologies are effective for impurity profiling and quantification?

Methodological Answer:

  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) to separate and identify byproducts (e.g., de-esterified carbamic acid).
  • GC Headspace Analysis : Detect volatile impurities (e.g., residual benzyl chloride) with limits of detection <0.1% .
  • Accelerated Stability Studies : Stress the compound at 40°C/75% RH for 4 weeks to identify degradation products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.